Lipophilicity Midpoint Among 2-Sulfamoyl Esters
Ethyl 2-sulfamoylbutanoate exhibits a computed logP of −0.0067, positioning it within 0.01 log units of neutrality and effectively at the partition boundary between aqueous and organic phases . This value represents the midpoint of the homologous 2-sulfamoyl ethyl ester series: the propanoate homolog (C₅, ethyl 2-sulfamoylpropanoate) is significantly more hydrophilic with logP −0.7735 , while the pentanoate homolog (C₇, ethyl 2-sulfamoylpentanoate) crosses into positive logP territory at +0.0067 . The butanoate's near-zero logP value translates to an approximately 6-fold difference in theoretical octanol/water partition coefficient relative to the propanoate, and provides a balanced solubility profile that neither strongly favors aqueous nor organic compartments—a property that can be critical for homogeneous reaction conditions in biphasic synthetic protocols.
| Evidence Dimension | Computed logP (XLogP3 / consensus logP) |
|---|---|
| Target Compound Data | logP = −0.0067 (Fluorochem computed value, ethyl 2-sulfamoylbutanoate, C₆H₁₃NO₄S) |
| Comparator Or Baseline | Ethyl 2-sulfamoylpropanoate: logP = −0.7735 (Leyan computed); Ethyl 2-sulfamoylpentanoate: logP = +0.0067 (Leyan computed) |
| Quantified Difference | ΔlogP (butanoate − propanoate) = +0.7668; ΔlogP (butanoate − pentanoate) = −0.0134. The butanoate is ~5.8-fold more lipophilic than the propanoate and nearly equipartitioning with the pentanoate. |
| Conditions | Computed logP values from vendor-provided computational predictions (methodology: consensus XLogP3-type algorithm); ambient conditions, neutral species |
Why This Matters
The near-zero logP of ethyl 2-sulfamoylbutanoate offers a predictable baseline for partitioning-dependent applications (e.g., liquid-liquid extraction, membrane permeability screening, or biphasic catalysis) that the more hydrophilic propanoate or slightly more lipophilic pentanoate cannot identically provide.
